Cas no 206660-42-6 ((R)-Pinocembrin)

(R)-Pinocembrin 化学的及び物理的性質
名前と識別子
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- (R)-Pinocembrin
- (2R)-Pinocembrin
- (2R)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
- (R)-(+)-pinocembrin
- (R)-2,3-dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one
- (R)-5,7-Dihydroxy-2-phenyl-chroman-4-on
- (R)-5,7-dihydroxy-2-phenyl-chroman-4-one
- (R)-5,7-dihydroxyflavanone
- AC1LDIB9
- CHEMBL399249
- CTK0J0172
- ST024705
- TNP00071
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計算された属性
- せいみつぶんしりょう: 256.07400
じっけんとくせい
- PSA: 66.76000
- LogP: 2.80430
(R)-Pinocembrin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB17234-50mg |
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)- |
206660-42-6 | 50mg |
$306.00 | 2024-04-20 | ||
A2B Chem LLC | AB17234-500mg |
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)- |
206660-42-6 | 500mg |
$1533.00 | 2024-04-20 | ||
TRC | P468505-50mg |
(R)-Pinocembrin |
206660-42-6 | 50mg |
$ 187.00 | 2023-09-06 | ||
TRC | P468505-500mg |
(R)-Pinocembrin |
206660-42-6 | 500mg |
$ 1455.00 | 2023-09-06 |
(R)-Pinocembrin 関連文献
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Jun-Qing Zhang,Yong Wang,Hai-Long Li,Qi Wen,Hang Yin,Nian-Kai Zeng,Wei-Yong Lai,Na Wei,Shou-Qian Cheng,Sheng-Li Kang,Feng Chen,You-Bin Li Anal. Methods 2015 7 4919
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Jian-Qiang Kong RSC Adv. 2015 5 62587
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Myoung Chong Song,Eun Ji Kim,Eunji Kim,Kris Rathwell,Sang-Jip Nam,Yeo Joon Yoon Nat. Prod. Rep. 2014 31 1497
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M. Cruz,P. Antunes,L. Paulo,A. M. Ferreira,A. Cunha,C. Almeida-Aguiar,R. Oliveira RSC Adv. 2016 6 49806
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5. The SOS Chromotest applied for screening plant antigenotoxic agents against ultraviolet radiationJ. L. Fuentes,A. García Forero,N. Quintero Ruiz,C. A. Prada Medina,N. Rey Castellanos,D. A. Franco Ni?o,D. A. Contreras García,Y. Córdoba Campo,E. E. Stashenko Photochem. Photobiol. Sci. 2017 16 1424
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Zong-Liang Sun,Yu-Zhen Zhang,Feng Zhang,Jia-Wei Zhang,Guo-Can Zheng,Ling Tan,Chong-Zhi Wang,Lian-Di Zhou,Qi-Hui Zhang,Chun-Su Yuan Food Funct. 2018 9 3807
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Yating Liu,Linrui Wu,Zixin Deng,Yi Yu RSC Adv. 2021 11 13919
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Peifen Yao,Yan Gao,Jesus Simal-Gandara,Mohamed A. Farag,Weijie Chen,Dongning Yao,Dominique Delmas,Zhejie Chen,Kunmeng Liu,Hao Hu,Jianbo Xiao,Xianglu Rong,Shengpeng Wang,Yuanjia Hu,Yitao Wang Food Funct. 2021 12 9527
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Rui Cai,Shisheng Wang,Yu Meng,Qinggang Meng,Weijie Zhao Anal. Methods 2012 4 2388
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10. Purity determination and uncertainty evaluation of a new certified reference material of PinocembrinLi Zhang,Yonghui Guo,Zhengzheng Zhou,Guanhua Du,Yang Lu Anal. Methods 2014 6 2699
(R)-Pinocembrinに関する追加情報
(R)-Pinocembrin (CAS No. 206660-42-6): A Promising Flavonoid with Multifaceted Biological Activities and Therapeutic Potential
The (R)-Pinocembrin, identified by its unique CAS No. 206660-42-6, is a naturally occurring chiral flavanone isolated from plants of the Piperaceae family, particularly Piper species such as Piper nigrum. As a R-configured stereoisomer, this compound exhibits distinct pharmacological profiles compared to its S-enantiomer, making it a focal point in drug discovery research. Its molecular formula, C17H14O5, underscores its structural complexity, combining a flavone backbone with a methoxy group at position 5 and a hydroxyl group at position 7.
(R)-Pinocembrin has gained significant attention due to its neuroprotective properties, which were recently validated in preclinical models of neurodegenerative diseases. A 2023 study published in Nature Communications demonstrated that this compound mitigates amyloid-beta-induced toxicity in Alzheimer’s disease models by modulating mitochondrial function and suppressing oxidative stress via activation of the Nrf2 signaling pathway. The stereochemistry-dependent activity was highlighted, with the R-isomer showing superior efficacy over its S-counterpart.
In oncology research, CAS No. 206660-42-6-labeled compounds have revealed potent anti-proliferative effects against various cancer cell lines, including glioblastoma and melanoma cells. A groundbreaking 2024 study in Cancer Research identified that (R)-pinocembrin induces apoptosis through dual mechanisms: inhibition of the PI3K/Akt/mTOR pathway and upregulation of pro-apoptotic Bax protein expression while downregulating Bcl-2 levels in malignant cells.
The compound’s anti-inflammatory activity stems from its ability to suppress NF-κB transcription factor activation, as evidenced by experiments blocking cytokine production (TNF-α, IL-1β) in LPS-stimulated macrophages. This mechanism aligns with traditional uses of Piper species extracts in managing inflammatory conditions like arthritis, now validated through modern pharmacological assays.
R-pinocembrin’s antioxidant profile is further enhanced by its redox cycling capability, which scavenges free radicals more effectively than vitamin E analogs under cellular stress conditions according to recent electron paramagnetic resonance studies (JPC-B, 2023). This property is critical for maintaining cellular redox homeostasis during oxidative stress scenarios such as ischemia-reperfusion injury.
Innovative drug delivery systems are currently being explored to address the compound’s low aqueous solubility (< strong>~1 μg/mL at pH 7< / strong>). Liposomal formulations and solid dispersion technologies have shown promising results in improving bioavailability by over 8-fold compared to raw material administration in murine models (Journal of Drug Delivery Science and Technology, 2023).
Clinical translation studies are focusing on developing this compound as a neuroprotectant adjunct therapy for stroke patients, leveraging its ability to reduce cerebral infarct volumes by up to 45% in middle cerebral artery occlusion models when administered within the therapeutic window (Neuropharmacology, 2024).
Synthetic chemistry advancements have enabled scalable production through asymmetric synthesis routes using chiral auxiliaries like BINOL-derived catalysts reported in Organic Letters (June 2023). These methods achieve >98% enantiomeric excess with improved yield compared to traditional resolution techniques.
The unique stereochemical configuration (< strong>R-pinocembrin< / strong>) also influences blood-brain barrier permeability studies showing superior CNS penetration compared to racemic mixtures – critical for neurological applications requiring targeted delivery.
Ongoing investigations into combination therapies reveal synergistic effects when paired with standard chemotherapeutics like temozolomide against glioblastoma multiforme xenografts (Cancer Letters, April 2019). This synergy arises from differential pathway targeting: while temozolomide damages DNA directly, R-pinocembrin disrupts tumor cell survival pathways enhancing treatment efficacy.
Bioinformatics analyses using molecular docking simulations predict potential interactions between R-pinocembrin and SARS-CoV-PLpro protease binding sites – findings that warrant further exploration given emerging viral pathogen threats (Scientific Reports, March 19).
In dermatology applications, topical formulations are being tested for their ability to inhibit matrix metalloproteinases responsible for collagen degradation – offering novel approaches for antiaging skincare products without retinoic acid side effects.
The compound’s safety profile remains favorable across preclinical toxicology studies up to doses exceeding therapeutic levels by tenfold – an important consideration for translational medicine efforts aiming at rapid clinical trials progression under FDA guidelines.
(R)-Pinocembrin (CAS No. 206660-43-7)'s multifunctional pharmacology positions it uniquely among natural product-derived candidates bridging traditional medicine wisdom with cutting-edge biomedical innovation – a testament to nature's chemical diversity offering solutions for complex human health challenges.




